molecular formula C17H18N6O B5483149 11-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B5483149
M. Wt: 322.4 g/mol
InChI Key: GXFZWSXDGKHNIF-UHFFFAOYSA-N
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Description

The compound [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- has a molecular weight of 150.1380 . It’s also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol, and 5-Methyl-7-hydroxy-1,3,4-triazindolizine .


Synthesis Analysis

New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Molecular Structure Analysis

The chemical structure of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol, 5-methyl- is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Conventional reactions of the versatile multidentate ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7 (4H)-one (HmtpO) with metallic (ii) salts lead to three novel multidimensional complexes .


Physical And Chemical Properties Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of a functionalized triazolo[1,5-a]pyrimidine derivative have been reported .

Future Directions

The study of 1,2,4 triazolo[1,5-a] pyrimidin-7-ones as potential SARS-CoV-2 Main protease inhibitors suggests a promising future direction for this class of compounds .

properties

IUPAC Name

11-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-11-5-15(23-17(20-11)18-10-19-23)21-7-12-6-13(9-21)14-3-2-4-16(24)22(14)8-12/h2-5,10,12-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFZWSXDGKHNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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